molecular formula C11H14N2O B6246113 rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans CAS No. 2408937-38-0

rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans

Cat. No. B6246113
CAS RN: 2408937-38-0
M. Wt: 190.2
InChI Key:
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Description

Rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans (Rac-DMC) is a small organic molecule that has been studied for its potential applications in scientific research. Rac-DMC is a chiral molecule, meaning it has two non-superimposable mirror images, and is composed of a substituted indole ring, methyl groups, and a carboxamide group. The molecule has been studied for its potential as a ligand for various proteins and its ability to modulate the activity of proteins.

Scientific Research Applications

Rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans has been studied for its potential applications in scientific research. It has been used as a ligand for various proteins, such as the histone deacetylase (HDAC) enzyme, and has been shown to modulate the activity of proteins. rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans has also been used as a tool for studying protein-protein interactions, as well as for studying the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans is not fully understood. However, it is believed that rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans binds to proteins through hydrogen bonding and hydrophobic interactions. It is also believed that rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans can modulate the activity of proteins by interacting with specific amino acid residues in the protein, which can affect the conformation of the protein and its ability to interact with other molecules.
Biochemical and Physiological Effects
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans has been studied for its potential biochemical and physiological effects. Studies have shown that rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans can modulate the activity of proteins, such as HDAC, which can affect the expression of certain genes. rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase, and has been shown to have potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans has several advantages for use in laboratory experiments. It is a small molecule, so it can easily be synthesized and purified, and it is relatively stable, so it can be stored for long periods of time. Additionally, rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans is a chiral molecule, so it can be used to study the effects of stereochemistry on protein structure and function. However, rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans is not water-soluble, so it must be used in organic solvents.

Future Directions

Rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans has potential applications in many areas of scientific research. One potential direction is to use rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans as a tool to study the structure and function of proteins. Additionally, rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans could be used to study the effects of stereochemistry on protein-protein interactions, as well as to study the effects of small molecules on gene expression. Finally, rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans could be used as a tool to study the effects of small molecules on enzyme activity, as well as their potential anti-inflammatory effects.

Synthesis Methods

Rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans can be synthesized through a variety of methods, including the reaction of dimethylformamide with 1,3-diaminopropane, followed by the addition of a carboxylic acid. The reaction is typically performed in the presence of a base, such as sodium hydroxide, and proceeds through a series of steps, including the formation of an imine, followed by a dehydration reaction and a cyclization reaction. The product is then isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans involves the condensation of a ketone with an amine followed by reduction and cyclization.", "Starting Materials": [ "3,3-dimethyl-1-butanone", "2-aminobenzamide", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,3-dimethyl-1-butanone with 2-aminobenzamide in the presence of acetic acid and sodium hydroxide to form the corresponding imine.", "Step 2: Reduction of the imine using sodium borohydride in ethanol to form the corresponding amine.", "Step 3: Cyclization of the amine with acetic acid in the presence of sodium hydroxide to form rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans." ] }

CAS RN

2408937-38-0

Molecular Formula

C11H14N2O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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